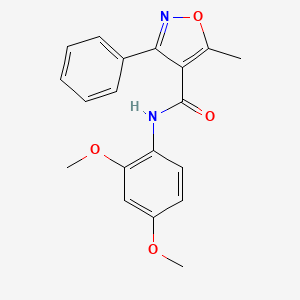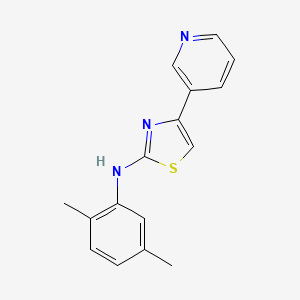
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is known for its unique properties, including its ability to interact with biological systems, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that it interacts with specific biological targets, such as enzymes and receptors, to exert its pharmacological effects. The compound has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the significant advantages of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is its ability to interact with specific biological targets, making it a promising candidate for drug development. It has also been found to exhibit a broad range of pharmacological activities, making it a versatile compound for scientific research. However, the limitations of this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
将来の方向性
The future directions for N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include further studies to understand its mechanism of action and identify its specific biological targets. The compound's potential applications in drug development need to be explored further, and its toxicity and side effects need to be evaluated in detail. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its suitability for use in clinical trials. The future directions also include the development of new derivatives of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine with enhanced pharmacological activities and reduced toxicity.
Conclusion:
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a promising compound for scientific research due to its unique properties and potential applications in drug development. The synthesis method and scientific research application of this compound have been discussed in detail. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine have also been highlighted. Further studies are required to fully understand the potential of this compound in drug development and its suitability for clinical trials.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2,5-dimethylphenyl isothiocyanate and 3-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a pure and stable product. The yield of the product depends on various factors such as reaction time, temperature, and solvent used.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in scientific research, mainly in the field of drug discovery. This compound has been extensively studied for its ability to interact with biological systems and its potential as a therapeutic agent. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-5-6-12(2)14(8-11)18-16-19-15(10-20-16)13-4-3-7-17-9-13/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJPBBWZWSQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


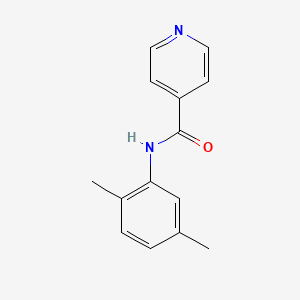

![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
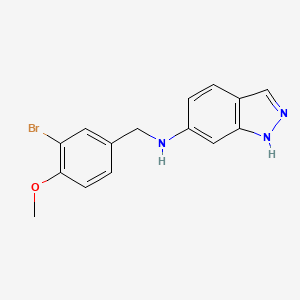


![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
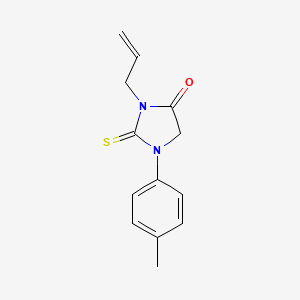

![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
